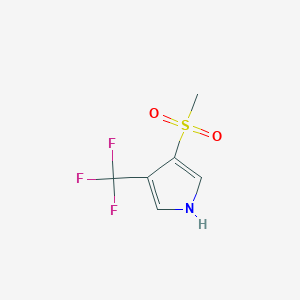
(5-Chloro-1H-pyrazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Chloro-1H-pyrazol-3-yl)methanol” is a member of pyrazoles, a class of compounds that are particularly useful in organic synthesis . Pyrazoles are one of the most studied groups of compounds among the azole family . They are widely found as the core structure in a large variety of compounds that possess important agrochemical and pharmaceutical activities .
Synthesis Analysis
The synthesis of pyrazoles is based on the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines . For instance, the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine led to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles .Molecular Structure Analysis
Pyrazoles are five-membered heterocycles . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis
The reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine led to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles . Heating 1-(2-hydroxyethyl)-1H-pyrazoles in CHCl3 under reflux in the presence of thionyl chloride gave rise to 5-chloro-1-(2-chloroethyl)-1H-pyrazoles .Scientific Research Applications
Eco-friendly Synthesis of Methanol : A study by Ribeiro, Martins, & Pombeiro (2017) demonstrated an efficient and environmentally friendly synthesis of methanol, using H2 and an iron(II) scorpionate catalyst with pyrazol-1-yl, directly from carbon dioxide.
Synthesis of Novel Antimicrobial and Anticancer Agents : Kletskov et al. (2018) synthesized methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate by esterification with comenic acid, alkylated with chloromethyl derivatives, including pyrazole moieties. These derivatives showed synergistic effects with Temozolomid in brain tumor chemotherapy (Kletskov et al., 2018).
Ultrasonics Promoted Synthesis of Dihydropyrazoles : Trilleras et al. (2013) reported the synthesis of new dihydropyrazole derivatives, including those with 5-chloropyrazol-4-yl, under sonication conditions in ethanol or methanol. This method offers advantages like shorter reaction times and higher yields (Trilleras et al., 2013).
Charge-Transfer Chemistry of Fluorine-Containing Pyrazolin-5-ones : Adam et al. (2021) explored the charge-transfer chemistry of a pyrazole derivative, 1-methyl-3-trifluoromethyl-2-pyrazoline-5-one, with various π-acceptors in methanol, showing potential for creating stable, colored products (Adam et al., 2021).
Reversible Fiber-Optic Fluorosensing of Alcohols : Orellana et al. (1995) used highly fluorescent dyes with pyrazinyl-1,3-oxazole or -thiazole for optical sensing of low molecular weight alcohols like methanol in nonhydroxylic media. This technology enabled the development of a fiber-optic sensing head for reversible quantification of alcohols (Orellana et al., 1995).
Synthesis of Single Crystals for Pharmaceutical and Agrochemical Industries : Vyas et al. (2012) synthesized 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol and its single crystals using a mixture of chloroform and methanol, with potential applications in pharmaceutical and agrochemical industries (Vyas et al., 2012).
Regioselective Microwave-Assisted Synthesis : Bagley, Lubinu, & Mason (2007) demonstrated a regioselective microwave-assisted synthesis of pyrazoles from ethynyl ketones, using methanol with hydrochloric acid, highlighting a rapid heterocyclization approach (Bagley, Lubinu, & Mason, 2007).
Mechanism of Action
Future Directions
Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the search for novel convenient approaches to the synthesis of functionally substituted pyrazoles, which are reagents, monomers, ligands, potentially biologically active compounds or their precursors, is an important task .
properties
IUPAC Name |
(3-chloro-1H-pyrazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O/c5-4-1-3(2-8)6-7-4/h1,8H,2H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRALTSGNVBWLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methylbenzyl)acetamide](/img/structure/B2643396.png)

![N-[(2-chlorophenyl)(4-morpholinyl)methylene]benzenesulfonamide](/img/structure/B2643399.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide](/img/structure/B2643406.png)

![1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbonitrile](/img/structure/B2643408.png)

![N-(1-cyanocyclopentyl)-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2643413.png)

![6-ethyl-3-[(furan-2-yl)methyl]-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2643416.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol](/img/structure/B2643417.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide](/img/structure/B2643418.png)